Acid Hydrolysis Stability: MDPS Framework Exhibits Intermediate Resistance Between TES and TBS
The methyldiphenylsilyl (MDPS) core of (methoxymethyl)(methyl)diphenylsilane positions it within a defined acid stability hierarchy. According to Gelest's compiled stability correlation, MDPS ethers are more acid-stable than trimethylsilyl (TMS), dimethylphenylsilyl (DMPS), and triethylsilyl (TES) ethers, but less stable than tert-butyldimethylsilyl (TBS) ethers [1]. This places the target compound's silyl core in a intermediate stability tier, offering a balance between ease of installation (compared to more hindered TBS/TBDPS) and resilience to acidic reaction conditions (compared to labile TMS/TES). The presence of the electron-withdrawing methoxymethyl group is expected to further enhance acid stability relative to purely alkyl-substituted MDPS ethers, as electron-withdrawing substituents on silicon generally increase resistance to acid-catalyzed hydrolysis [2].
| Evidence Dimension | Relative stability of trisubstituted silyl ethers toward acid hydrolysis (qualitative rank order) |
|---|---|
| Target Compound Data | MDPS (methyldiphenylsilyl) core: TMS ≈ DMPS ≈ MDPS < TES ≈ DMIPS < TPS < TBS < TDS |
| Comparator Or Baseline | TMS (trimethylsilyl): most acid-labile; TES (triethylsilyl): ~64x more stable than TMS; TBS (tert-butyldimethylsilyl): ~20,000x more stable than TMS |
| Quantified Difference | MDPS is approximately 1-2 orders of magnitude less stable than TBS under acidic conditions, but significantly more robust than TMS/TES. |
| Conditions | Acid hydrolysis conditions; rank order derived from empirical observations compiled in Gelest technical brochure. |
Why This Matters
This intermediate acid stability profile allows (methoxymethyl)(methyl)diphenylsilane to serve as an orthogonal protecting group that can survive mildly acidic transformations where TMS or TES would fail, yet remains removable under conditions where bulkier TBS or TBDPS groups would persist.
- [1] Gelest, Inc. Deprotection of Silyl Ethers. Silicon-Based Blocking Agents Brochure. Relative stability correlation of trisubstituted silyl ethers towards hydrolysis under acid conditions. View Source
- [2] Skrydstrup, T. Science of Synthesis, (2002) 4, 288. The greater number of electron-withdrawing substituents in the silyl diethers means that these protecting groups display greater acid stability. View Source
